Talbotaflavone

Antimicrobial Resistance Efflux Pump Inhibition Antimalarial Drug Discovery

Talbotaflavone (syn. volkensiflavone, CAS 27542-37-6) is a naturally occurring 3′,8″-linked biflavonoid dimer of apigenin (5,5′,7,7′-tetrahydroxy-2,2′-bis(4-hydroxyphenyl)-[3,8′-bi-4H-1-benzopyran]-4,4′-dione).

Molecular Formula C30H20O10
Molecular Weight 540.5 g/mol
CAS No. 27542-37-6
Cat. No. B1682924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalbotaflavone
CAS27542-37-6
SynonymsBGH III Flavone;  Volkensiflavone
Molecular FormulaC30H20O10
Molecular Weight540.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O
InChIInChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,27,29,31-36H
InChIKeyYOGANETYFUQWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Talbotaflavone (Volkensiflavone) Procurement Guide: Baseline Profile and Comparator Landscape for the 3′,8″-Biflavonoid Volkensiflavone


Talbotaflavone (syn. volkensiflavone, CAS 27542-37-6) is a naturally occurring 3′,8″-linked biflavonoid dimer of apigenin (5,5′,7,7′-tetrahydroxy-2,2′-bis(4-hydroxyphenyl)-[3,8′-bi-4H-1-benzopyran]-4,4′-dione) . It belongs to the broader biflavonoid class alongside morelloflavone, amentoflavone, bilobetin, ginkgetin, and sciadopitysin, and is most abundantly isolated from Garcinia and Platonia species [1]. The 3′,8″-C–C interflavanyl linkage and the precisely conserved hydroxy-substitution pattern at C-5, C-7, C-5′, and C-7′ differentiate it structurally from C–O-linked dimers such as hinokiflavone [2]. In procurement contexts, talbotaflavone is most frequently benchmarked against morelloflavone, its closest in-class analog, which bears an additional C-3′, C-4′ dihydroxy substitution on the E-ring [3].

Why In-Class Substitution of Talbotaflavone with Amentoflavone or Morelloflavone Fails: Structural Determinants of Divergent Activity Profiles


Generic biflavonoid substitution is contraindicated because the E-ring oxidation state and methoxy-substitution pattern dictate diametrically opposed activity vectors. Volkensiflavone possesses an unsubstituted B/E-ring apigenin scaffold (4′-OH only), whereas morelloflavone bears a catechol motif (3′,4′-di-OH) that confers superior radical-scavenging capacity but diminishes antimalarial potency [1]. Amentoflavone, a dimer of apigenin with a C-3′,8″ linkage and an additional C-4‴ methoxy, shows potent HIV-1 RT inhibition (IC50 119 μM) and HeLa cytotoxicity (IC50 ~20.7 μM), while volkensiflavone is completely inactive against HIV-1 RT [2]. These structural differences translate into non-overlapping selectivity windows: volkensiflavone is the clear choice when antimalarial activity and bacterial efflux-pump modulation are the experimental endpoints [3], whereas morelloflavone or amentoflavone should be selected when radical-scavenging capacity or antiviral activity, respectively, are the primary readouts.

Quantitative Differentiation of Talbotaflavone (Volkensiflavone) Against Its Closest In-Class Analogs


Modest Intrinsic Antibacterial Activity Contrasts with Superior Antimalarial Selectivity Compared to Morelloflavone

Volkensiflavone exhibits markedly weaker direct antibacterial activity than morelloflavone but demonstrates superior selectivity against Plasmodium falciparum. Against S. aureus, volkensiflavone MIC is 135.1 µg/mL versus 34.8 µg/mL for morelloflavone, a 3.9-fold difference [1]. Conversely, volkensiflavone is a more potent antiplasmodial, with IC50 = 25.9 µg/mL against P. falciparum, while morelloflavone is essentially inactive (IC50 > 35.6 µg/mL) [2].

Antimicrobial Resistance Efflux Pump Inhibition Antimalarial Drug Discovery

Selective IL-6 Cytokine Suppression Without Direct ROS Scavenging: A Mechanistic Divergence from Morelloflavone

In primary human macrophages stimulated with oxLDL or LPS, volkensiflavone selectively inhibits interleukin-6 (IL-6) secretion, whereas morelloflavone preferentially suppresses reactive oxygen species (ROS) production [1]. This functional divergence occurs despite both compounds sharing the same biflavonoid core scaffold. Volkensiflavone does not significantly inhibit IL-1β, IL-12p70, or MCP-1 under LPS stimulation, while all aglycones tested inhibited one or more of these cytokines except the glycoside fukugiside [2].

Atheroprotection Macrophage Inflammation Cytokine Profiling

Absence of HIV-1 Reverse Transcriptase Inhibitory Activity Confers Target Selectivity Over Amentoflavone and Morelloflavone

Volkensiflavone demonstrated no detectable activity against HIV-1 reverse transcriptase (RT) in a head-to-head screening of eleven biflavonoids, whereas the in-class comparators amentoflavone (IC50 = 119 µM), agathisflavone (IC50 = 100 µM), and morelloflavone (IC50 = 116 µM) showed moderate RT inhibition [1]. Morelloflavone additionally exhibited anti-HIV-1 activity in PBMCs (EC50 = 6.9 µM, selectivity index ≈10), while volkensiflavone was classified as inactive or non-selective [2].

Antiviral Selectivity HIV-1 RT Inhibition Off-Target Profiling

Cytotoxicity Profile: Lower Potency Against SW-480 Colon Cancer Cells Permits Higher Dosing Flexibility in Selectivity Assays

Volkensiflavone exhibits approximately 2-fold lower cytotoxicity against SW-480 colon adenocarcinoma cells (IC50 = 100 µg/mL) compared to morelloflavone (IC50 = 49.5 µg/mL) [1]. This differentiates it from monomeric flavonoids such as apigenin, which showed even lower cytotoxicity against AGS gastric cancer cells (IC50 = 174.5 µM vs. dimeric biflavones reaching IC50 = 90.58 µM in the same study) [2].

Cytotoxicity Profiling Colon Cancer Selectivity Window

Cholinesterase Inhibition: Volkensiflavone Is Non-Contributory While Triterpenoid Co-Isolates Demonstrate Dual Enzyme Inhibition

In a systematic evaluation of 16 compounds isolated from Garcinia hombroniana, volkensiflavone (compound 10) and its derivatives (compounds 11–16, including 4″-O-methyl-volkensiflavone, volkensiflavone-7-O-glucopyranoside, morelloflavone and its methyl/glycosyl derivatives) did not reasonably contribute to acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition. In contrast, the non-biflavonoid co-isolates (compounds 1–9, primarily cycloartane triterpenes) showed good dual cholinesterase inhibition [1].

Neurodegeneration Cholinesterase Inhibition Structure-Activity Relationship

Efflux Pump Modulation: Biflavonoid Mixture Containing Volkensiflavone Reduces Norfloxacin MIC in Multidrug-Resistant S. aureus

A biflavonoid fraction (BF) composed of volkensiflavone and morelloflavone, isolated from Platonia insignis, demonstrated functional efflux-pump modulation at subinhibitory concentrations, reducing the minimum inhibitory concentration of norfloxacin against S. aureus strains overexpressing NorA, QacA/B, TetK, and MsrA efflux pumps [1]. The pure ethyl acetate fraction (PIAE) showed bacteriostatic activity against S. aureus, and the BF specifically inhibited ethidium bromide efflux, confirming direct pump inhibition [2]. While both biflavonoids contribute, the lower intrinsic cytotoxicity of volkensiflavone (Evidence Item 3.4) positions it as the more flexible partner for adjuvant dosing strategies.

Antibiotic Adjuvant Efflux Pump Inhibition NorA Pump

Best Research and Industrial Application Scenarios for Talbotaflavone (Volkensiflavone) Based on Quantitatively Validated Differentiation


Antimalarial Hit-to-Lead Screening: Superior Selectivity Over Morelloflavone

Volkensiflavone is the biflavonoid of choice for antimalarial screening cascades targeting P. falciparum. Its IC50 of 25.9 µg/mL contrasts with the inactivity of morelloflavone (IC50 > 35.6 µg/mL), providing a minimum 1.37-fold potency advantage that validates its prioritization in Plasmodium-focused libraries [1]. Procurement should specify volkensiflavone over generic 'biflavonoid mixture' when the screening endpoint is asexual blood-stage parasite viability.

Macrophage IL-6 Signaling Studies: Selective Cytokine Modulation Without ROS Confounding

For researchers dissecting IL-6-dependent inflammatory pathways in macrophage or atherosclerosis models, volkensiflavone is the uniquely qualified biflavonoid tool. It selectively inhibits IL-6 secretion without concomitantly suppressing ROS production—a clean mechanistic profile that morelloflavone (ROS inhibitor without IL-6 effect) cannot replicate [2]. This one-to-one compound-to-endpoint mapping eliminates the confounding dual pharmacologies that plague less selective biflavonoids.

Antibiotic Adjuvant Development: Efflux Pump Modulator in Multidrug-Resistant Staphylococcus aureus

Volkensiflavone, as part of a characterized biflavonoid fraction from Platonia insignis, potentiates norfloxacin activity against S. aureus overexpressing NorA, QacA/B, TetK, and MsrA efflux pumps [3]. Its approximately 2-fold lower SW-480 cytotoxicity (IC50 100 µg/mL vs. 49.5 µg/mL for morelloflavone) permits higher adjuvant loading in bacterial cultures without reaching cytotoxic thresholds that could complicate data interpretation [4]. Procurement for antibiotic-resistance reversal programs should request volkensiflavone-certified fractions with documented NorA inhibition.

Antiviral Selectivity Controls: Negative-Control Biflavonoid for HIV-1 RT Screening Cascades

Volkensiflavone's complete lack of HIV-1 RT inhibitory activity makes it an indispensable negative control in biflavonoid antiviral screening panels. In direct head-to-head testing, amentoflavone (IC50 119 µM), morelloflavone (IC50 116 µM), and agathisflavone (IC50 100 µM) all produced measurable RT inhibition, while volkensiflavone showed no activity [5]. Laboratories running biflavonoid-focused antiviral screens should include volkensiflavone as the RT-inactive reference compound to establish assay signal-to-noise boundaries.

Quote Request

Request a Quote for Talbotaflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.